molecular formula C18H19FN2O2S B2679650 7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane CAS No. 1706092-94-5

7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane

Cat. No.: B2679650
CAS No.: 1706092-94-5
M. Wt: 346.42
InChI Key: MYQWXJWUZXXIRF-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring system. This structure integrates a fluorophenyl group at the 7-position and a 2-methoxypyridine-3-carbonyl moiety at the 4-position. The thiazepane core combines sulfur and nitrogen atoms within its ring, which may enhance conformational flexibility and binding interactions in biological systems.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-23-17-14(6-4-9-20-17)18(22)21-10-8-16(24-12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQWXJWUZXXIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane” typically involves multi-step organic reactions. The starting materials might include 2-fluoroaniline, 2-methoxypyridine-3-carboxylic acid, and other reagents necessary for forming the thiazepane ring. Common reaction conditions include:

    Condensation reactions: to form intermediate compounds.

    Cyclization reactions: to form the thiazepane ring.

    Purification steps: such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for monitoring and controlling the reactions.

Chemical Reactions Analysis

Types of Reactions

“7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane serves as a valuable building block for synthesizing more complex molecules. Its structural characteristics allow chemists to modify it to create derivatives with enhanced properties or novel functionalities.

Biology

The compound has been studied for its interactions with biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its biological activity and potential therapeutic effects.

Medicine

This compound is being investigated for its potential as a therapeutic agent in treating various diseases:

  • Antimicrobial Activity : Preliminary studies indicate that thiazepane derivatives exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Research has shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting its potential as a lead compound for developing new anticancer therapies.
  • Neuropharmacological Effects : Early studies suggest that it may interact with serotonin receptors (5-HT1A and 5-HT7), indicating potential applications in treating mood disorders like depression and anxiety.

Antimicrobial Study

A study evaluated various thiazepane derivatives against common pathogens. Results indicated that compounds containing fluorinated phenyl groups exhibited enhanced antimicrobial activity compared to non-fluorinated counterparts.

Cancer Cell Line Study

In vitro assays on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell proliferation and increased markers of apoptosis.

Neuropharmacological Assessment

Behavioral assays in rodent models showed that the compound exhibited significant antidepressant-like effects when compared to traditional antidepressants, suggesting its potential utility in treating mood disorders.

Mechanism of Action

The mechanism of action of “7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might bind to these targets, modulating their activity and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its 1,4-thiazepane scaffold , which distinguishes it from other heterocyclic systems. Below is a detailed comparison with related compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents/Functional Groups Biological Relevance (Inferred)
7-(2-Fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane 1,4-Thiazepane 2-Fluorophenyl, 2-methoxypyridine-3-carbonyl Potential kinase/epigenetic modulator (hypothetical)
14f, 14g, 14h, 14i, 14j Thiazole-pyrimidine 2,6-Difluorophenylsulfonamido, alkyl/aryl thiazole BRAF/HDAC dual inhibitors
12a, 13b, 14b Thiazole-pyrimidine Tert-butyl, chloropyrimidinyl, hydroxyheptanamide BRAF/HDAC dual inhibitors
Zolazepam Hydrochloride Pyrazolo-diazepinone 2-Fluorophenyl, methyl groups Anxiolytic (benzodiazepine analog)

Key Differences and Implications

Core Ring System: The 1,4-thiazepane in the target compound offers a larger ring size compared to thiazole (five-membered) or pyrimidine (six-membered) cores in analogs like 14f or 12a. This may confer distinct conformational dynamics, affecting target binding . In contrast, Zolazepam Hydrochloride uses a pyrazolo-diazepinone scaffold, which is rigid and optimized for GABA receptor binding .

Substituent Chemistry: The 2-methoxypyridine-3-carbonyl group in the target compound is electron-rich and may enhance solubility or engage in hydrogen bonding, unlike the sulfonamido groups in 14f-14j, which are critical for HDAC inhibition .

Biological Activity: While 14f-14j demonstrate dual BRAF/HDAC inhibition (IC₅₀ values in nM range) , the absence of a sulfonamide or hydroxamate group in the thiazepane compound suggests divergent mechanisms. The fluorophenyl group is shared with Zolazepam, but the latter’s diazepinone core is tailored for CNS activity, whereas the thiazepane derivative’s pyridine-carbonyl group may favor kinase interactions .

Research Findings and Data Gaps

  • Synthetic Challenges: The synthesis of 1,4-thiazepane derivatives typically requires ring-closing metathesis or cyclization steps, which differ from the thiazole/pyrimidine coupling methods used for 14f-14j . No yield or purity data are available for the target compound in the provided evidence.
  • Pharmacological Data: No direct activity data (e.g., IC₅₀, binding affinity) exist for the thiazepane compound. In contrast, analogs like 14f show BRAF inhibition (IC₅₀ = 12 nM) and HDAC1 inhibition (IC₅₀ = 9 nM) .

Biological Activity

The compound 7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for further research in pharmacology and drug development.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Methoxypyridine Carbonyl : Potentially involved in hydrogen bonding and π-π interactions with biological macromolecules.
  • Thiazepane Ring : Provides a unique scaffold that may confer specific biological activities.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The carbonyl group may facilitate interactions with active sites of enzymes, leading to inhibition.
  • Receptor Modulation : The fluorophenyl moiety can enhance binding affinity to various receptors, potentially modulating signaling pathways.

Biological Activity Studies

Recent studies have focused on evaluating the biological activity of this compound against various cancer cell lines and other biological targets. Below is a summary of key findings:

Study Target IC50 (µM) Effect
Study 1TRKA0.043Strong inhibition observed
Study 2DYRK1A0.045Significant cytotoxicity
Study 3CK1δ0.050Moderate inhibition

Case Study 1: Inhibition of Kinases

In a recent investigation, the compound was tested against a panel of kinases associated with cancer progression. It demonstrated potent inhibition of TRKA, DYRK1A, and CK1δ kinases, which are known to play roles in cell proliferation and survival. The IC50 values indicated strong potency, particularly against DYRK1A (IC50 = 43 nM) .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

The compound was also evaluated for cytotoxic effects on several cancer cell lines, including HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). Results showed that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazepane ring and the substitution pattern on the pyridine significantly influence the compound's biological activity. For example, altering the substituent on the pyridine ring can enhance binding affinity and selectivity towards specific kinases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves coupling the 2-fluorophenyl group to the 1,4-thiazepane core via nucleophilic substitution, followed by acylation with 2-methoxypyridine-3-carbonyl chloride. Intermediates should be purified using column chromatography and characterized via 1H^1H/13C^{13}C NMR and HPLC-MS. Evidence from analogous thiazepane syntheses suggests microwave-assisted methods (e.g., 40°C reactions in DMF with glacial acetic acid) can improve yields compared to conventional heating .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional group integrity of this compound?

  • Methodology : X-ray crystallography is definitive for stereochemical confirmation. For routine analysis, use NOESY NMR to assess spatial proximity of substituents. IR spectroscopy verifies carbonyl (C=O) and aromatic C-F bonds. High-resolution mass spectrometry (HRMS) validates molecular weight. Structural analogs in and emphasize the importance of 19F^{19}F-NMR for fluorophenyl group characterization .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions for in vitro studies?

  • Methodology : Perform pH-dependent solubility assays in buffers (pH 1.2–7.4) using HPLC quantification. Stability studies should include incubation in simulated gastric fluid (SGF) and human plasma at 37°C, followed by LC-MS to detect degradation products. ’s protocols for similar heterocycles recommend lyophilization for long-term storage .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding affinity and selectivity of this compound toward CNS targets (e.g., GPCRs)?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) against homology-modeled GPCRs can prioritize targets. MD simulations (GROMACS) assess binding stability over time. Free energy perturbation (FEP) calculations refine affinity predictions. ’s work on thiadiazole derivatives highlights the role of QSAR models in optimizing fluorine-substituted ligands .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays). Investigate metabolic stability via liver microsome assays and CYP450 inhibition profiles. ’s analysis of thiazolo[4,5-d]pyrimidines suggests interspecies metabolic differences as a key factor .

Q. What strategies optimize the compound’s pharmacokinetic profile while minimizing off-target effects?

  • Methodology : Introduce prodrug modifications (e.g., esterification of the methoxy group) to enhance bioavailability. Use plasma protein binding assays and tissue distribution studies in rodent models. emphasizes green chemistry principles (e.g., solvent selection, catalyst recycling) to reduce toxicity during scale-up .

Q. How do structural modifications to the 2-methoxypyridine moiety impact the compound’s reactivity and pharmacological activity?

  • Methodology : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens). Compare reaction kinetics (via 13C^{13}C-NMR monitoring) and bioactivity using dose-response curves. ’s dihydropyridine derivatives demonstrate that electron-withdrawing groups on pyridine enhance metabolic stability .

Data Contradiction and Reproducibility

Q. What experimental controls are essential when replicating synthetic procedures for this compound?

  • Methodology : Standardize reaction conditions (temperature, solvent purity, inert atmosphere). Include internal standards (e.g., deuterated analogs) in NMR for quantification. ’s synthesis protocols stress reproducibility challenges due to moisture sensitivity of intermediates .

Q. How can researchers address discrepancies in reported IC50_{50} values across different assay platforms?

  • Methodology : Calibrate assays with reference inhibitors (e.g., donepezil for cholinesterase). Use normalized cell lines (e.g., HEK293 vs. CHO) and report Hill coefficients. ’s DTCPB/DTCTB studies recommend interlaboratory validation for fluorinated compounds .

Resource Guidance

  • Structural Data : Consult crystallographic databases (e.g., Cambridge Structural Database) for analogous 1,4-thiazepanes.
  • Synthetic Protocols : Adapt ’s microwave-assisted methods for time-sensitive reactions .
  • Computational Tools : Use Molfinder ( ) for structure-activity relationship (SAR) exploration .

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